molecular formula C5H12O B105285 1-Pentan-d11-ol CAS No. 126840-22-0

1-Pentan-d11-ol

Cat. No. B105285
CAS RN: 126840-22-0
M. Wt: 99.22 g/mol
InChI Key: AMQJEAYHLZJPGS-GILSBCIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentan-d11-ol, also known as Pentyl-d11 alcohol, is an organic compound with the linear formula CD3(CD2)4OH . It is used as a solvent and in the synthesis of some fragrance compounds .


Synthesis Analysis

1-Pentan-d11-ol can be synthesized from PENTANOIC-D9 ACID . The molecular weight of 1-Pentan-d11-ol is 99.22 .


Molecular Structure Analysis

The molecular formula of 1-Pentan-d11-ol is C5H12O . The InChI string is InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 . The SMILES string is [2H]C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])O .


Chemical Reactions Analysis

The hydroxyl group (OH) in 1-Pentan-d11-ol is the active site of many reactions. The ester formed from 1-pentanol and butyric acid is pentyl butyrate, which has an apricot-like odor. The ester formed from 1-pentanol and acetic acid is amyl acetate (also called pentyl acetate), which has a banana-like odor .


Physical And Chemical Properties Analysis

1-Pentan-d11-ol has a boiling point of 136-138 °C and a melting point of -78 °C . Its density is 0.911 g/mL at 25 °C . The refractive index n20/D is 1.409 (lit.) .

Safety And Hazards

1-Pentan-d11-ol is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and using personal protective equipment .

Relevant Papers There are several papers related to 1-Pentan-d11-ol. For instance, a paper titled “Recent Advances in the Synthetic Chemistry of Bicyclo [1.1.1]pentane” discusses the synthetic chemistry of Bicyclo [1.1.1]pentane . Another paper titled “Direct catalytic asymmetric synthesis of α-chiral bicyclo [1.1.1]pentanes” reports a one-step three-component radical coupling of propellane to afford diverse functionalized bicyclopentanes .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJEAYHLZJPGS-GILSBCIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584004
Record name (~2~H_11_)Pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentan-d11-ol

CAS RN

126840-22-0
Record name (~2~H_11_)Pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126840-22-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To synthesize tri-n-pentylamine, a solution of 1 mol of n-pentylamine in 4 mol of n-pentanol was prepared. This solution was treated with 0.25% by weight of 50% strength by weight sodium hydroxide solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

One of the commercially important ways to manufacture n-amyl acetate is by the catalytic esterification of n-amyl alcohol with acetic acid. n-Amyl acetate (b.p.=148.4° C.), n-amyl alcohol (b.p.=138.1° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 94.8° C. and containing 10.5 weight percent n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. n-Amyl acetate forms a binary azeotrope with water boiling at 95.2° C. containing 59 wt. % n-amyl acetate. n-Amyl alcohol also forms a binary minimum azeotrope with water which boils at 95.8° C. and contains 45.6 wt. % n-amyl alcohol. Thus in the esterification of n-amyl alcohol with acetic acid to form n-amyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-amyl acetate - n-amyl alcohol - water ternary azeotrope. It is therefore impossible to produce n-amyl acetate from n-amyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-amyl acetate, n-amyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 94.8° C. and containing 10.5 wt. % n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. Extractive distillation would be an attractive method of effecting the separation of n-amyl acetate from n-amyl alcohol if agents can be found that (1) will break the n-amyl acetate - n-amyl alcohol - water azeotrope and (2) are easy to recover from the n-amyl alcohol, that is, form no azeotrope with n-amyl alcohol and boil sufficiently above n-amyl alcohol to make the separation by rectification possible with only a few theoretical plates.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
n-amyl acetate n-amyl alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (5.21 g., 0.02 mole) and 4-amino-1-(4-methoxybenzyl)piperidine (4.5 g., 0.02 mole) in 80 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography (silica gel, ethyl acetate-n-hexane) to yield 2.88 g. (31%) of 6-chloro-2,3-dihydro-2-[1-[(4-methoxyphenyl)methyl]-4-piperidinyl]-1,3-dioxo-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (10.1 g., 0.0386 mole) and 4-amino-1-(3-trifluoromethylbenzyl)piperidine (10.0 g., 0.0386 mole) in 200 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography to yield 8.1 g. (42% yield) of 6-chloro-2,3-dihydro-1,3-dioxo-2-[1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The sulfonated porous styrene-divinylbenzene copolymer particles can be produced by a known method. For example, such copolymer particles can be obtained by suspension polymerizing divinylbenzene and a styrene monomer in the presence of a water-insoluble organic solvent such as amyl alcohol, toluene or the like, isolating the produced particles, swelling them with a swelling agent such as dichloroethane, trichloroethane or the like, and adding thereto concentrated sulfuric acid or chlorosulfuric acid to effectuate a sulfonation reaction at room temperature to 120° C. The ion exchange capacity can be adjusted by properly controlling the reaction conditions at the time of reaction with concentrated sulfuric acid or chlorosulfuric acid. The porosity of the column packing material of this invention can be adjusted by properly selecting the reaction conditions, especially the kind and amount of the water-insoluble organic solvent used, at the time of suspension polymerization. The particle size can also be adjusted by properly selecting the suspension polymerization conditions.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentan-d11-ol
Reactant of Route 2
1-Pentan-d11-ol
Reactant of Route 3
1-Pentan-d11-ol
Reactant of Route 4
1-Pentan-d11-ol
Reactant of Route 5
1-Pentan-d11-ol
Reactant of Route 6
1-Pentan-d11-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.